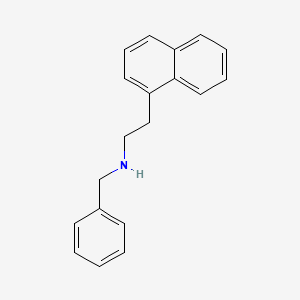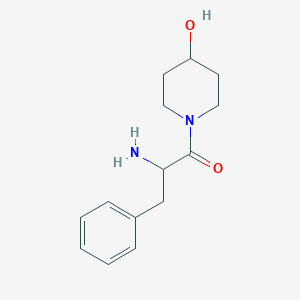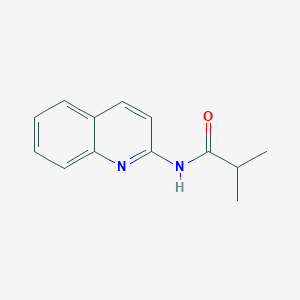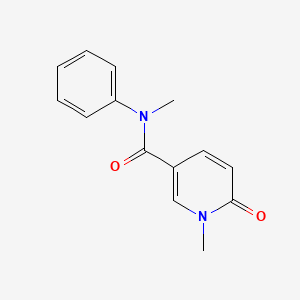![molecular formula C12H12N2OS B7479818 N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7479818.png)
N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide, commonly known as MTA, is a thiazolylamide compound that has been widely studied for its potential therapeutic applications. MTA is a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. NMT is essential for the survival of many pathogenic organisms, making MTA a promising target for the development of new antimicrobial agents.
Wirkmechanismus
MTA exerts its antimicrobial activity through inhibition of N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide, which is an essential enzyme for the survival of many pathogenic organisms. This compound is involved in the co-translational myristoylation of proteins, which is an important process for their proper localization and function. By inhibiting this compound, MTA disrupts the myristoylation of key proteins, leading to the death of the pathogen.
Biochemical and Physiological Effects:
MTA has been shown to have a range of biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, MTA has been shown to inhibit the growth of certain types of bacteria and fungi, and to reduce inflammation in animal models. MTA has also been shown to have neuroprotective effects, with studies demonstrating its ability to reduce neuronal damage in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MTA for lab experiments is its potent antimicrobial activity against a range of pathogenic organisms. This makes it a valuable tool for studying the mechanisms of bacterial and fungal infections, as well as for the development of new antimicrobial agents. However, one limitation of MTA is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on MTA. One area of interest is the development of new antimicrobial agents based on the structure of MTA. Another potential direction is the investigation of MTA's potential as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MTA, and to identify any potential side effects or toxicity associated with its use.
Synthesemethoden
MTA can be synthesized using a variety of methods, including the reaction of 4-methyl-2-aminothiazole with 3-bromoacetophenone in the presence of a base, or by reacting 4-methyl-2-aminothiazole with 3-bromoacetophenone in the presence of a palladium catalyst. The purity of the synthesized MTA can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
MTA has been extensively studied for its potential therapeutic applications, particularly as an antimicrobial agent. Studies have shown that MTA has potent activity against a range of pathogenic bacteria, fungi, and parasites, including Mycobacterium tuberculosis, Plasmodium falciparum, and Candida albicans. MTA has also been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-7-16-12(13-8)10-4-3-5-11(6-10)14-9(2)15/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOXVHSBFRUPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC(=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B7479751.png)
![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B7479759.png)




![1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7479806.png)




